molecular formula C14H12N2O4 B14897538 Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B14897538
M. Wt: 272.26 g/mol
InChI Key: UDEQSDVCXVVCOV-UHFFFAOYSA-N
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Description

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is an organic compound with a complex structure that includes a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxo group to a hydroxyl group.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (CH3I) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate

Uniqueness

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a benzoate ester makes it particularly versatile in various research applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)9-2-5-11(6-3-9)16-13(18)10-4-7-12(17)15-8-10/h2-8H,1H3,(H,15,17)(H,16,18)

InChI Key

UDEQSDVCXVVCOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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